molecular formula C15H11ClN2O B2671596 5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole CAS No. 117761-94-1

5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2671596
CAS No.: 117761-94-1
M. Wt: 270.72
InChI Key: NPDCXSSTOLDJSL-UHFFFAOYSA-N
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Description

5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole (CAS 117761-94-1) is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a privileged scaffold in modern drug discovery due to its favorable physicochemical properties and role as a bioisostere for ester and amide functional groups . The incorporation of the 1,2,4-oxadiazole ring can enhance metabolic stability by preventing hydrolysis by esterases, a common pathway for drug deactivation . The specific structure of this compound, which includes a chloromethyl group at the 5-position, makes it a versatile synthetic intermediate. The chloromethyl group is a reactive electrophilic site, allowing researchers to readily perform nucleophilic substitution reactions. This enables the construction of more complex molecular libraries, such as those with amine or thioether functionalities, for extensive structure-activity relationship (SAR) studies . Beyond its utility as a building block, the this compound scaffold is a pharmacophore of interest. The 1,2,4-oxadiazole nucleus is present in compounds with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties . Furthermore, recent research on analogous structures has demonstrated significant potential in agrochemical applications, such as the development of novel nematicides . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13(11-7-3-1-4-8-11)15-17-14(18-19-15)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDCXSSTOLDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorophenylmethyl hydrazine with a phenyl nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Reaction with Potassium Cyanide (KCN)

The reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives with KCN has been extensively studied. For example, 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles undergo substitution with KCN in acetonitrile under reflux, yielding trisubstituted acetonitrile derivatives (major) and decyanated alkanes (minor) .

Mechanistic Pathway

  • Nucleophilic Substitution (SN_N
    2):

    • The chlorine atom at the 5-position is replaced by a cyanide ion, forming 5-(cyanomethyl)-3-phenyl-1,2,4-oxadiazole.

    • The acidic hydrogen adjacent to the nitrile group is abstracted by CN^-
      , generating a carbanion intermediate.

    • This carbanion reacts with another molecule of the starting oxadiazole, leading to di- and trisubstituted products .

  • Decyanation Process:

    • The trisubstituted acetonitrile undergoes decyanation in the presence of KCN and in situ-generated HCN.

    • This results in the formation of 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes via cyanogen extrusion .

Key Observations

Starting MaterialConditionsMajor ProductMinor ProductYield Ratio (Major:Minor)
5-(Chloromethyl)oxadiazoleKCN, CH3_3
CN, refluxTrisubstituted acetonitrile (Cyanomethyl)Decyanated alkane (Propane)~3:1

Notes:

  • The phenyl group at the 3-position stabilizes intermediates through resonance.

  • Decyanation is temperature-dependent, favoring higher yields at elevated temperatures .

Thermal and Acidic Stability

1,2,4-Oxadiazoles generally exhibit moderate thermal stability but may decompose under strongly acidic conditions. For instance, oxadiazole rings can undergo hydrolysis in concentrated HCl, yielding carboxylic acids or amides .

Biological Reactivity

While not a direct chemical reaction, 1,2,4-oxadiazoles with chloroalkyl substituents have shown:

  • Anticancer Activity: Inhibition of histone deacetylases (HDACs) and focal adhesion kinase (FAK) .

  • Cytotoxicity: Apoptosis induction via caspase-3/7 activation in cancer cell lines .

Structural Confirmation

Reaction products are typically characterized using:

  • NMR Spectroscopy: 1^1
    H and 13^13
    C NMR confirm substitution patterns.

  • Mass Spectrometry (TOF–MS): Validates molecular ion peaks.

  • X-ray Crystallography: Resolves stereoelectronic effects in crystalline products .

Scientific Research Applications

5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole and its derivatives have shown various biological activities. Here are some notable findings:

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated several 1,2,4-oxadiazole derivatives against cancer cell lines such as MCF-7 and HeLa. The most promising compounds showed IC50_{50} values in the micromolar range, indicating potent cytotoxicity against these cancer cells .
CompoundCell LineIC50_{50} (µM)
16aSK-MEL-20.89
17bMCF-70.65

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A comparative study on various oxadiazole derivatives revealed effective antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
5aStaphylococcus aureus15
5bEscherichia coli18

In this study, the compound exhibited a strong inhibitory effect comparable to standard antibiotics like gentamicin .

Case Study 1: Anticancer Potential

A comprehensive study focused on the synthesis of novel oxadiazole derivatives led to the identification of a compound with high selectivity for hCA IX (carbonic anhydrase IX), a marker for hypoxic tumors. This compound demonstrated an IC50_{50} value of 89 pM against hCA IX, showcasing its potential as a targeted anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that specific modifications in the oxadiazole structure significantly enhanced antimicrobial potency. Notably, compounds with electron-withdrawing groups exhibited superior activity against resistant strains .

Mechanism of Action

The mechanism of action of 5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

5-(Pyrimidinyl)-3-phenyl-1,2,4-oxadiazoles
  • Example: 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) Key Differences: Replaces the chloromethyl group with a pyrimidine ring. Synthesis: Achieved via three-component cycloaddition, differing from the nucleophilic substitution used for 6a .
3-Chloro-5-phenyl-1,2,4-oxadiazole
  • Key Differences : Chlorine at position 3 instead of a chloromethyl group at position 3.
  • Properties : Reduced steric bulk but increased electron-withdrawing effects, altering reactivity in substitution reactions .
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
  • Key Differences : Chloromethyl group replaced with a benzotriazole moiety.
  • Properties : Exhibits planar crystal structure with weak hydrogen bonding (C–H⋯N interactions), enhancing solid-state stability .
Antimicrobial Derivatives
  • Example : 5-{[(1H-Benzo[d]imidazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazoles
    • Key Differences : Thioether-linked benzimidazole substituent instead of chloromethyl.
    • Activity : Shows potent antimicrobial activity (MIC ≤ 25 µg/mL) with <5% hemolytic toxicity, suggesting improved selectivity over 6a , which is primarily an intermediate .
Antioxidant and Anticancer Analogues
  • Example : 5-(4-Fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
    • Key Differences : Nitro and fluoro substituents enhance electron-deficient character.
    • Activity : Demonstrates antioxidant (IC₅₀ ~ 10 µM) and antiangiogenic effects, unlike 6a , which lacks direct biological data .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
6a (5-(chloromethyl)-3-phenyl) C₉H₆ClN₂O 195.06 δ 8.04 (d, J = 7.8 Hz, 2H), 4.75 (s, 2H)
5d (pyrimidinyl derivative) C₁₉H₁₄N₄O₃ 346.34 261–262 δ 8.35 (s, 1H, pyrimidine-H)
3-Chloro-5-phenyl-1,2,4-oxadiazole C₈H₅ClN₂O 180.59 δ 7.60–7.45 (m, aromatic H)

Electronic and Structural Effects

  • Fluorescence Properties :
    • 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism-dependent fluorescence, unlike its 3-substituted isomer, due to coplanarity of the aryl ring at position 5 with the oxadiazole core .
    • 6a lacks reported fluorescence, highlighting the role of substituent positioning in photophysical behavior.

Biological Activity

5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole (CAS No. 117761-94-1) is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N2OClC_{15}H_{11}N_2OCl. The structure features a chloro group and two phenyl rings attached to an oxadiazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound exhibits significant cytotoxicity against several cancer lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • HeLa (cervical cancer)
    Table 1 summarizes the IC50 values for selected cell lines:
    Cell LineIC50 (µM)
    MCF-715.63
    HCT-1165.55
    HeLa2.41
    These values indicate that the compound has a potent inhibitory effect on cell proliferation.
  • Mechanism of Action : The mechanism underlying the anticancer activity of this compound involves induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound promotes apoptotic pathways in treated cells, suggesting a mechanism that could be leveraged for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. In a comparative study, it was noted that:

  • The presence of electron-donating or electron-withdrawing groups on the phenyl rings influences the activity.
  • Substitutions at specific positions on the oxadiazole ring are crucial for enhancing cytotoxicity.

For instance, modifications to the phenyl groups can lead to variations in IC50 values across different cell lines, indicating that careful structural optimization is necessary for developing more potent derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives in cancer treatment:

  • A study published in Nature demonstrated that compounds similar to this compound showed promising results with IC50 values ranging from 1.82 to 5.55 µM across multiple cancer cell lines .
  • Another research highlighted that certain derivatives exhibited greater cytotoxicity than doxorubicin, a standard chemotherapy drug, suggesting that these compounds could serve as effective alternatives or adjuncts in cancer therapy .
  • Molecular docking studies have indicated that these compounds effectively bind to target proteins involved in cancer progression, such as EGFR and HDAC enzymes, further reinforcing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with substituted phenyl groups under reflux in acetonitrile . Key intermediates are characterized using IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm purity and structural integrity. For example, the chloromethyl group’s reactivity is validated by monitoring C–Cl stretching vibrations (IR) and δH values (~4.5 ppm for –CH2Cl in ¹H NMR) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard. For related oxadiazole derivatives, single-crystal diffraction data (e.g., Bruker SMART diffractometer) are processed using SHELXS97/SHELXL97 software to determine bond lengths, angles, and torsion angles. Weak hydrogen bonds (C–H⋯N) and planar arrangements of oxadiazole/aryl rings are critical for validating molecular geometry .

Q. What spectroscopic techniques are used to resolve ambiguities in structural assignments?

  • Methodology : Discrepancies in spectral data (e.g., unexpected δH shifts) are resolved via:

  • DEPT-135 NMR to distinguish CH2/CH3 groups.
  • 2D-COSY for coupling networks in aromatic regions.
  • Elemental analysis to confirm stoichiometry, especially when substituent effects complicate mass spectral fragmentation .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect photophysical properties (e.g., excited-state acidity)?

  • Methodology : Substituent position (3- vs. 5-phenyl) alters coplanarity between the oxadiazole core and aryl rings, impacting tautomeric equilibria in excited states. UV-Vis and fluorescence spectroscopy in non-polar solvents (e.g., cyclohexane) reveal emission bands linked to proton-transfer (PT) tautomers. For example, 5-(2-hydroxyphenyl) derivatives exhibit PT-driven red-shifted emission, while 3-substituted analogs lack this behavior due to non-planar geometries .

Q. What strategies optimize reaction yields for N-alkylation or crown ether conjugation?

  • Methodology :

  • Base selection : K2CO3 in acetonitrile improves nucleophilic substitution efficiency for benzodioxadiazacrown conjugation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the chloromethyl group.
  • Reaction monitoring : TLC/HPLC tracks byproducts (e.g., dimerization), which are minimized using excess nucleophile and controlled heating .

Q. How are weak intermolecular interactions (e.g., hydrogen bonds) characterized in crystalline forms?

  • Methodology : X-ray crystallography reveals C–H⋯N hydrogen bonds (2.6–3.0 Å) that stabilize 2D supramolecular layers. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H⋯N contacts). Thermal ellipsoid models distinguish static vs. dynamic disorder in aryl ring orientations .

Q. How do researchers address contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects)?

  • Methodology :

  • Dose-response profiling : IC50 values are compared across cell lines (e.g., Vero vs. HeLa) to differentiate target-specific activity from cytotoxicity.
  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., esterase cleavage) that may explain inconsistent in vivo/in vitro results .

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